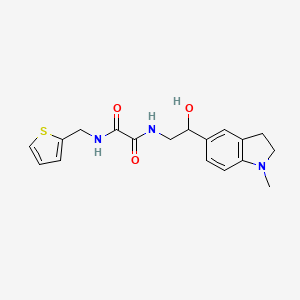

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of this compound. For instance, paper discusses a series of N-(2-phenethyl)cinnamides, which are structurally related to oxalamides, and their role as antagonists at NMDA receptor subtypes. Paper describes a synthetic approach for oxalamides, which could potentially be applied to the synthesis of the compound .

Synthesis Analysis

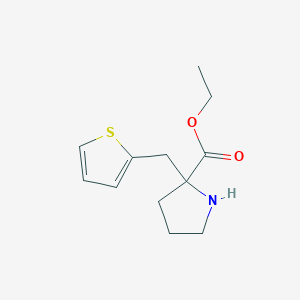

The synthesis of related oxalamides is described in paper , where a novel one-pot synthetic approach is developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method involves a Meinwald rearrangement sequence and is noted for being operationally simple and high yielding. Although the exact synthesis of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

Neither paper nor provides a direct analysis of the molecular structure of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide. However, the structural features of related compounds, such as the presence of an oxalamide moiety and substituted phenyl groups, are common in the discussed compounds. These features are important for the biological activity and could be used to infer potential properties of the compound .

Chemical Reactions Analysis

The papers do not discuss specific chemical reactions of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide. However, paper mentions the antagonistic activity of a related compound at NMDA receptor subtypes, which implies that the compound may participate in biological chemical reactions involving these receptors. Paper does not detail chemical reactions beyond the synthesis of oxalamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide are not discussed in the provided papers. However, the properties of oxalamides in general, such as solubility, melting point, and stability, can be inferred from the structural characteristics and synthesis methods described in paper . The presence of hydroxy and substituted aryl groups could affect the compound's polarity, solubility in various solvents, and its ability to form hydrogen bonds.

Scientific Research Applications

Receptor Antagonist Properties

Research indicates the potential of compounds with similar structures to N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide in acting as receptor antagonists. For example, studies on neurokinin-1 receptor antagonists have highlighted compounds' effectiveness in pre-clinical tests relevant to emesis and depression, suggesting a pathway for therapeutic development (Harrison et al., 2001).

Polymer Synthesis Enhancement

The compound's structure is reminiscent of chemicals used in polymer synthesis, focusing on introducing specific functionalities that improve material properties. Kobayashi, Mizutani, and Saegusa (1984) utilized related oxazoline compounds for creating polymers with varied end-group functionalities, showcasing the versatility of such chemical frameworks in material science applications (Kobayashi, Mizutani, & Saegusa, 1984).

properties

IUPAC Name |

N'-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-21-7-6-12-9-13(4-5-15(12)21)16(22)11-20-18(24)17(23)19-10-14-3-2-8-25-14/h2-5,8-9,16,22H,6-7,10-11H2,1H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYLHDUZEQKNNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2525284.png)

![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2525286.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2525287.png)

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)

![N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea](/img/structure/B2525294.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)

![2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile](/img/structure/B2525297.png)

![4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2525299.png)

![3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2525301.png)